1-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone
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Overview
Description
Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) is a nitrogen-containing heterocyclic compound that features a fused pyrrole and pyrazine ring system.
Preparation Methods
The synthesis of pyrrolo[1,2-a]pyrazine derivatives typically involves several key steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, forming N-propargylenaminones. Finally, intramolecular cyclization, often catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), yields the desired pyrrolo[1,2-a]pyrazine derivatives . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Pyrrolo[1,2-a]pyrazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Cyclization: Intramolecular cyclization reactions are crucial in forming the fused ring structure.
Common reagents used in these reactions include ammonium acetate, cesium carbonate, and various halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyrrolo[1,2-a]pyrazine derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks in organic synthesis and drug discovery.
Industry: Pyrrolo[1,2-a]pyrazine derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyrrolo[1,2-a]pyrazine derivatives varies depending on their specific biological activity. For instance, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may exert antimicrobial effects by disrupting bacterial cell walls or inhibiting essential enzymes . The exact molecular targets and pathways involved can vary widely among different derivatives.
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives can be compared to other nitrogen-containing heterocycles such as imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine. While these compounds share some structural similarities, pyrrolo[1,2-a]pyrazine derivatives often exhibit unique biological activities, such as selective kinase inhibition and potent antimicrobial properties . Similar compounds include:
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
These comparisons highlight the distinct chemical and biological properties of pyrrolo[1,2-a]pyrazine derivatives, making them valuable in various research and industrial applications.
Properties
CAS No. |
165117-99-7 |
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Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone |
InChI |
InChI=1S/C9H12N2O/c1-8(12)11-6-5-10-4-2-3-9(10)7-11/h2-4H,5-7H2,1H3 |
InChI Key |
CUPRXFMPBWKIGT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN2C=CC=C2C1 |
Canonical SMILES |
CC(=O)N1CCN2C=CC=C2C1 |
Synonyms |
Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro- (9CI) |
Origin of Product |
United States |
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